![molecular formula C14H15BrN4O2S B7628593 2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine involves the inhibition of enzymes such as monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, studies have shown that it may have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It may also improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine is its potent inhibitory activity against various enzymes, making it a potential candidate for the treatment of neurological disorders. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine. One direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action and its effects on neurotransmitter systems in the brain. Additionally, further studies are needed to determine its pharmacokinetics and toxicity profile in animal models.
Conclusion
In conclusion, this compound is a chemical compound with promising potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for neurological disorders.
Synthesis Methods
The synthesis of 2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine involves the reaction of 3-bromophenylsulfonyl chloride with piperazine followed by the addition of 2-chloropyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
2-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S/c15-12-3-1-4-13(11-12)22(20,21)19-9-7-18(8-10-19)14-16-5-2-6-17-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXAEHQBUKVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
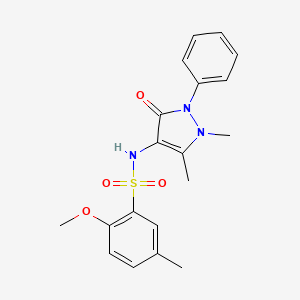
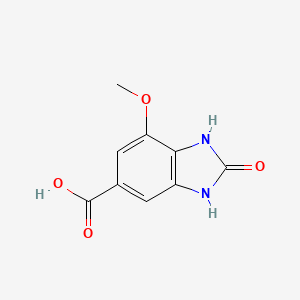
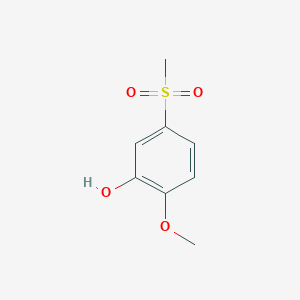
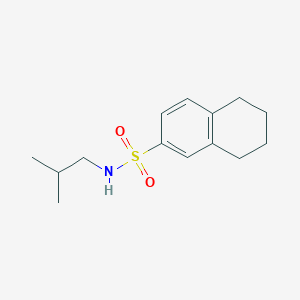
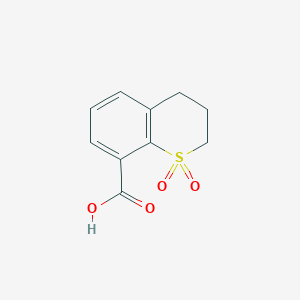

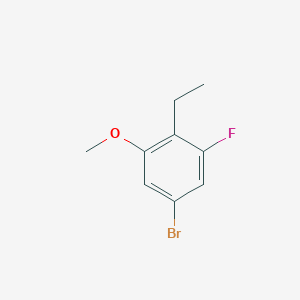
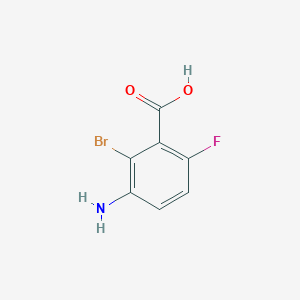

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
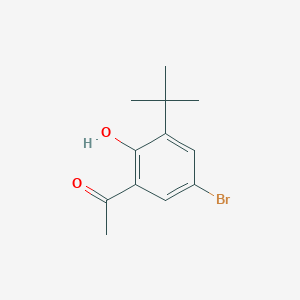
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
